

MC1568 structural reassignment and its implications

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Compound of Interest			
Compound Name:	MC1568		
Cat. No.:	B1676259	Get Quote	

MC1568 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the histone deacetylase (HDAC) inhibitor **MC1568**, with a special focus on its structural reassignment and the resulting implications for experimental work.

Frequently Asked Questions (FAQs)

Q1: What was the original presumed structure of **MC1568** and what is the correct, revised structure?

A1: **MC1568** was initially reported as a 2,4-disubstituted pyrrole derivative. However, subsequent detailed spectroscopic analysis, particularly 1D selective NOE difference experiments, led to its structural reassignment as a 2,5-disubstituted pyrrole.[1][2][3] It is critical to use the correct 2,5-disubstituted structure in all current and future experimental and modeling studies.

Original (Incorrect) Structure: (2E)-3-[4-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide

Revised (Correct) Structure: (2E)-3-[5-[(1E)-3-(3-fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide[4]



Q2: What is the primary mechanism of action of MC1568?

A2: **MC1568** is known as a selective inhibitor of class IIa histone deacetylases (HDACs), with reported greater than 170-fold selectivity over class I HDACs.[4] It has shown inhibitory activity against HDAC4 and HDAC5.[5][6][7] However, some studies following the structural reassignment have questioned its selectivity, with reports indicating it may not inhibit class IIa HDACs but rather HDAC6 or HDAC8.[3] It is thought to arrest myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the HDAC4-HDAC3-MEF2D complex, and inhibiting MEF2D acetylation.[6][7][8]

Q3: What are the main applications of MC1568 in research?

A3: MC1568 has been utilized in a variety of research contexts, including:

- Cancer Research: It has been shown to inhibit cell proliferation and IL-8 levels in melanoma cells.[6]
- Myogenesis and Muscle Disorders: It can arrest myogenesis and is being investigated for its therapeutic potential in muscle and heart diseases.[7][8]
- Neurobiology: It has demonstrated neuroprotective effects and can promote neurite elongation.[6][9]
- Kidney Disease: Studies have shown that MC1568 can ameliorate podocyte injury and proteinuria in models of nephrotic syndrome.[10][11]
- Epigenetics: As an HDAC inhibitor, it is a tool to study the role of histone acetylation in gene expression and cellular differentiation.[12]

Troubleshooting Guides

Problem: Inconsistent experimental results with commercially sourced **MC1568**.

- Possible Cause 1: Incorrect Isomer. Given the historical structural misassignment, batches of MC1568 synthesized before or without knowledge of the 2014 reassignment may be the incorrect 2,4-disubstituted isomer or a mixture of isomers.[3]
- Solution:



- Verify the structure of your MC1568 sample using 1H NMR and compare the spectra with the published data for the correct 2,5-disubstituted isomer. A key distinguishing feature is the coupling constant for the pyrrole protons, which is approximately 4.5 Hz for the 2,5isomer (3JH3-H4) versus around 1.5 Hz for the 2,4-isomer (4JH3-H5).[3]
- Purchase MC1568 from reputable suppliers who can provide a certificate of analysis with NMR data confirming the correct structure.
- Possible Cause 2: Solubility Issues. MC1568 has limited solubility in aqueous solutions.
- Solution:
 - The compound is soluble in DMSO at >10 mM.[8] For cell culture experiments, prepare a
 concentrated stock solution in DMSO and then dilute it in the culture medium. Be aware of
 the final DMSO concentration and its potential effects on your cells.
 - For in vivo studies, the solubility in DMSO:PBS (pH 7.2) (1:2) is approximately 0.3 mg/ml.
 [4] It may be necessary to warm the solution to 37°C or use an ultrasonic bath to aid dissolution.
 [8] Always prepare fresh solutions for in vivo experiments.

Problem: Observed biological activity does not align with expected class IIa HDAC inhibition.

Possible Cause: The structural reassignment has led to a re-evaluation of MC1568's selectivity. While initially reported as a selective class IIa inhibitor, some recent studies suggest it may not be active against HDAC4 and HDAC5 but may inhibit other HDACs like HDAC6 or HDAC8.[3]

Solution:

- Perform control experiments with other well-characterized HDAC inhibitors to confirm the role of specific HDAC classes in your experimental system.
- If your experiment is dependent on highly selective class IIa inhibition, consider using alternative, structurally confirmed inhibitors.
- Directly measure the effect of your MC1568 batch on the activity of a panel of recombinant
 HDAC isoforms to determine its actual selectivity profile.



Quantitative Data Summary

Parameter	Value	Cell Line / System	Reference
HDAC Inhibition			
Class II HDAC IC50	220 nM	-	[5]
Maize HD1-A IC50	100 nM	Cell-free assay	[5][8]
Selectivity	176-fold for Class II vs. Class I	-	[5]
34-fold for HD1-A vs. HD1-B	Cell-free assay	[5][8]	
Solubility			_
DMSO	>10 mM	-	[8]
DMF	0.5 mg/ml	-	[4]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/ml	-	[4]

Key Experimental Protocols

Protocol 1: Improved Synthesis of MC1568 (Revised 2,5-disubstituted structure)

This protocol is based on the improved synthesis method developed after the structural reassignment.[1][2]

- Step 1: Horner-Wadsworth-Emmons Olefination: React 1-methyl-2-pyrrolecarboxaldehyde with triethyl phosphonoacetate to yield the corresponding α,β -unsaturated ester.
- Step 2: Vilsmeier-Haack Formylation: Formylate the product from Step 1 at the 5-position of the pyrrole ring using a Vilsmeier reagent (e.g., POCI3, DMF).
- Step 3: Aldol Condensation: Condense the aldehyde from Step 2 with 3-fluoroacetophenone to introduce the (3-fluorophenyl)-3-oxopropenyl side chain.



- Step 4: Saponification: Hydrolyze the ester group to the corresponding carboxylic acid using a base such as potassium hydroxide.
- Step 5: Amide Coupling and Deprotection: Couple the carboxylic acid with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine followed by acidic removal of the THP protecting group to yield the final hydroxamic acid product, **MC1568**.

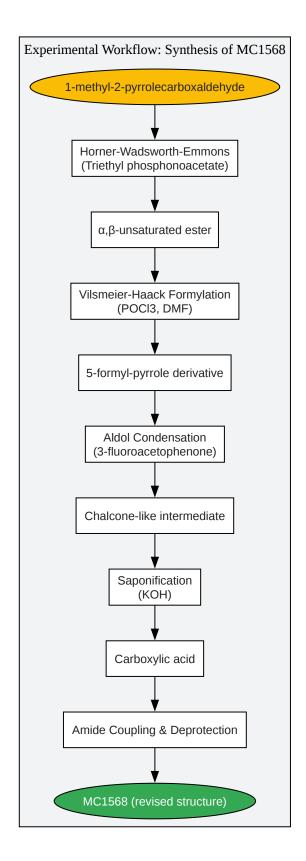
Protocol 2: In Vitro HDAC Inhibition Assay

This is a general protocol to determine the IC50 of **MC1568** against a specific HDAC isoform. [8]

- Enzyme and Substrate Preparation: Use a commercially available recombinant human HDAC enzyme and a corresponding fluorogenic substrate.
- Compound Dilution: Prepare a serial dilution of MC1568 in assay buffer. Also include a noinhibitor control and a background control (no enzyme).
- Reaction Initiation: In a 96-well plate, add the HDAC enzyme to wells containing the diluted MC1568 or control solutions. Allow to pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
- Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop further deacetylation).
- Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Subtract the background fluorescence, normalize the data to the no-inhibitor control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.



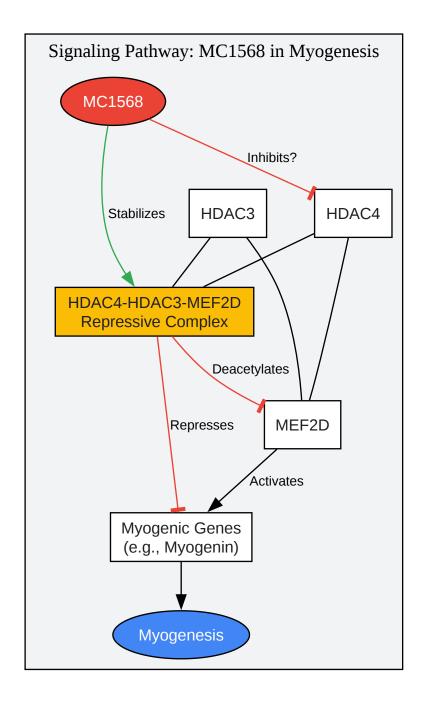
Visualizations



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Caption: Improved synthesis workflow for the structurally correct MC1568.



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Caption: Proposed mechanism of MC1568-mediated myogenesis arrest.



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